BenchChemオンラインストアへようこそ!

(Rac)-Sograzepide

Receptor Pharmacology Selectivity Profiling Drug Discovery

Essential racemic CCK-B antagonist with >5,000-fold selectivity over CCK-A (IC50 0.1 nM). Use as a validated reference standard to dissect gastrin/CCK-B pathways in gastric acid secretion without confounding CCK-A activation. In vivo benchmark ED50 of 87 nmol/kg (rat) enables confident dose selection. Critical for GI physiology, peptic ulcer disease, and neuroendocrine tumor studies. Not interchangeable with CCK-A-selective Devazepide or first-generation CCK-B antagonists, ensuring experimental reproducibility and valid data interpretation.

Molecular Formula C28H30N6O3
Molecular Weight 498.6 g/mol
Cat. No. B8069534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Sograzepide
Molecular FormulaC28H30N6O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
InChIInChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)
InChIKeyYDZYKNJZCVIKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (Rac)-Sograzepide for Research: A Procurement Guide to a Racemic CCK-B Antagonist


(Rac)-Sograzepide, also known as (Rac)-Netazepide, is a racemic mixture and an antagonist of the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor primarily located in the central nervous system and the stomach [1]. The (Rac)-Sograzepide mixture serves as a precursor or reference standard for its active (R)-enantiomer, which has been characterized as a potent and highly selective antagonist of the gastrin/CCK-B receptor, demonstrating an IC50 of 0.1 nM . This compound is of significant research interest for its potential to modulate gastric acid secretion and for its application in studies of gastrointestinal and neuroendocrine pathologies [2].

Why (Rac)-Sograzepide Cannot Be Readily Substituted by Other CCK Antagonists in Research


While multiple cholecystokinin (CCK) receptor antagonists exist, they cannot be considered interchangeable due to fundamental differences in receptor subtype selectivity, potency, and chemical structure that dictate their specific research applications . The CCK receptor family comprises two primary subtypes, CCK-A (CCK1) and CCK-B (CCK2), which mediate distinct physiological functions in the pancreas, gallbladder, brain, and stomach [1]. A generic substitution with an antagonist like Devazepide, which is highly selective for the CCK-A receptor [2], would completely fail to interrogate CCK-B mediated pathways. Similarly, using a first-generation CCK-B antagonist like L-365,260 introduces a different selectivity and potency profile, potentially leading to off-target effects and inconsistent results in sensitive models of gastric acid secretion or neuroendocrine tumor biology [3]. Therefore, precise selection is critical for experimental reproducibility and valid data interpretation.

Quantitative Evidence for (Rac)-Sograzepide Differentiation in CCK Receptor Research


Comparative CCK Receptor Subtype Selectivity of Sograzepide

Sograzepide (the active (R)-enantiomer) exhibits high selectivity for the CCK-B (CCK2) receptor over the CCK-A (CCK1) receptor. The compound shows an IC50 value of 0.1 nM for the Gastrin/CCK-B receptor, while its inhibitory effect on Gastrin/CCK-A activity is markedly weaker, with an IC50 of 502 nM [1]. This translates to a >5,000-fold selectivity for the CCK-B receptor . This selectivity profile is crucial for experimental systems where activation of CCK-A receptors (e.g., on pancreatic acini) would confound the interpretation of results.

Receptor Pharmacology Selectivity Profiling Drug Discovery

Sograzepide vs. L-365260: Superior Potency at Human CCK-B Receptors

Sograzepide demonstrates significantly higher potency at the human CCK-B receptor compared to the widely used tool compound L-365,260. Sograzepide binds to the cloned human CCK-B receptor with a Ki value of 0.19 nM [1]. In contrast, L-365,260 exhibits a much lower affinity for human CCK-B receptors, with reported IC50 values in the range of 20-40 nM . This difference in potency allows Sograzepide to be used at much lower concentrations, reducing the risk of off-target effects in complex in vitro systems.

SAR Analysis Receptor Binding Comparator Compound

Sograzepide In Vivo Efficacy: Comparative Potency in Gastric Acid Secretion Models

Sograzepide's in vivo efficacy is supported by its potency in inhibiting pentagastrin-induced gastric acid secretion. In anesthetized rats, intravenous administration of Sograzepide inhibited gastric acid secretion with an ED50 value of 87 nmol/kg [1]. Another potent CCK-B receptor antagonist, CCK-B Receptor Antagonist 2 (compound 15b), which has an in vitro IC50 of 0.43 nM, was tested in a comparable rat model and exhibited an ED50 of 8.3 nmol/kg . While this suggests that CCK-B Receptor Antagonist 2 is more potent in this specific in vivo model, the comparison highlights the availability of concrete, quantitative in vivo data for Sograzepide, a necessary benchmark for any in vivo study design.

In Vivo Pharmacology Gastric Acid Secretion ED50 Comparison

Evidence of CCK-B Mediated Pancreatic Enzyme Regulation by Sograzepide

Sograzepide (reported as YF476) provides a mechanistic link between duodenal CCK-B receptors and pancreatic enzyme secretion. In a porcine model, local duodenal administration of CCK-33 stimulated pancreatic enzyme secretion, and this effect was inhibited by pre-treatment with the CCK-B antagonist YF476 [1]. This finding demonstrates a specific, quantifiable physiological role for CCK-B receptors in the gut that can be blocked by Sograzepide. This contrasts with the classic view that pancreatic secretion is primarily mediated by CCK-A receptors.

Gastrointestinal Physiology Exocrine Pancreas Mechanism of Action

Defined Research Applications for (Rac)-Sograzepide Based on Empirical Evidence


Differentiating CCK-A vs. CCK-B Mediated Physiological Responses

Given its >5,000-fold selectivity for the CCK-B receptor over the CCK-A receptor , (Rac)-Sograzepide is an ideal tool for experiments designed to dissect the specific contribution of CCK-B receptor activation in complex systems. Researchers studying pancreatic secretion or gallbladder contraction, which are traditionally linked to CCK-A, can use this compound to rule out or confirm the involvement of CCK-B receptors without confounding CCK-A activation.

In Vivo Studies on Gastric Acid Secretion in Rodent Models

The well-characterized in vivo potency of Sograzepide, with a documented ED50 of 87 nmol/kg for inhibiting pentagastrin-induced gastric acid secretion in rats [1], provides a solid foundation for designing rodent studies. This quantitative benchmark allows researchers to confidently select doses for studying the role of gastrin/CCK-B signaling in gastric physiology, peptic ulcer disease, or the effects of chronic hypergastrinemia.

Investigating the Role of CCK-B in Pancreatic Exocrine Function

The evidence that a CCK-B antagonist (YF476) can inhibit duodenal CCK-stimulated pancreatic enzyme secretion in pigs [2] opens a specific line of inquiry. (Rac)-Sograzepide can be used as a key reagent to further explore the neural and paracrine pathways linking the duodenum and pancreas, potentially uncovering novel regulatory mechanisms of digestive enzyme release that are independent of direct CCK-A receptor agonism on acinar cells.

Structure-Activity Relationship (SAR) Studies for CCK-B Antagonists

The racemic mixture, (Rac)-Sograzepide, serves a critical role as a reference compound in the development and validation of new CCK-B antagonists. Its well-documented in vitro potency (IC50 = 0.1 nM) and in vivo efficacy provide a high-affinity benchmark against which new chemical entities can be compared in binding, functional, and in vivo assays [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Sograzepide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.